molecular formula C13H23NO2S B1412402 Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1679336-62-9

Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B1412402
CAS No.: 1679336-62-9
M. Wt: 257.39 g/mol
InChI Key: VBGQGTAFKXHNAN-UHFFFAOYSA-N
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Description

Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic chemical compound that serves as a versatile and valuable building block in organic and medicinal chemistry research . Its structure features a sulfur atom (thia) integrated into an azaspiro[4.5]decane core, which is protected by a tert-butoxycarbonyl (Boc) group on the secondary amine . This Boc group is a standard protecting moiety that enhances the compound's stability and allows for selective deprotection under mild acidic conditions, enabling further functionalization at the amine site during multi-step synthesis . Compounds with this spirocyclic scaffold are of significant interest in drug discovery and are frequently investigated as key intermediates in the synthesis of more complex molecules . The unique three-dimensional structure of spirocyclic systems can contribute to improved selectivity and metabolic stability in potential drug candidates. The synthetic route for this compound has been detailed in patent literature, involving steps such as cyclization and the use of reagents like tert-butyl dicarbonyl anhydride for the introduction of the Boc group . This product is strictly for research use only (RUO) and is not designed or approved for any human or veterinary therapeutic, diagnostic, or personal applications. Researchers are advised to consult the relevant Safety Data Sheet (SDS) and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2S/c1-12(2,3)16-11(15)14-7-4-13(5-8-14)6-9-17-10-13/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGQGTAFKXHNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Starting Material: Compound 1, 4-dioxaspiro[4.5]decane-8-one, is synthesized via a reaction between p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide. This step is performed in a mixed solvent of glycol dimethyl ether and ethanol at 0–20°C, yielding approximately 80% of the product after purification by silica gel chromatography.

Reaction Conditions:

Parameter Details
Solvent Glycol dimethyl ether and ethanol (mixed)
Temperature 0–20°C
Yield ~80%

Formation of 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Reaction: The nitrile compound reacts with 1-bromo-2-chloroethane under the influence of lithium diisopropylamide (LDA) in toluene at 0°C, then gradually warmed to 20°C. This alkylation introduces a chloroethyl side chain, crucial for subsequent cyclization.

Reaction Conditions:

Parameter Details
Solvent Toluene
Temperature 0°C to 20°C
Reaction Time ~13 hours
Yield ~50.78%

Notes: The process involves careful control of temperature and reaction time to optimize yield and minimize side reactions.

Cyclization and Ester Formation

Reaction: The chloroethyl derivative undergoes catalytic hydrogenation over Raney nickel in methanol at 50°C under 50 Psi pressure, reducing the nitrile to an amine. This intermediate then reacts with tert-butyl dicarbonyl anhydride, forming a spirocyclic tetradecane ester.

Reaction Conditions:

Parameter Details
Solvent Methanol
Temperature 50°C
Pressure 50 Psi
Reaction Time 6 hours
Yield >80%

Notes: The hydrogenation step is critical for converting nitrile to amine, enabling subsequent cyclization.

Deprotection to Yield Final Compound

Reaction: The ester undergoes deprotection with pyridinium p-toluenesulfonate (PPTS) in a mixture of acetone and water at 70°C for 15 hours, removing protecting groups to furnish Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate .

Reaction Conditions:

Parameter Details
Solvent Acetone and water (mixed)
Temperature 70°C
Reaction Time 15 hours
Yield ~68%

Data Summary and Comparative Analysis

Step Key Reagents Solvent Temperature Time Yield Remarks
1 p-Methylsulfonylmethylisocyanitrile, K tert-butoxide Glycol dimethyl ether/ethanol 0–20°C 4 hours 80% Efficient nitrile formation
2 1-Bromo-2-chloroethane, LDA Toluene 0–20°C 13 hours 50.78% Alkylation step
3 Raney Ni, H2 Methanol 50°C 6 hours >80% Hydrogenation and ester formation
4 PPTs, acetone/water 70°C 15 hours 68% Deprotection

Research Findings and Industrial Relevance

Recent studies emphasize the importance of reaction condition optimization for large-scale synthesis. The use of inexpensive, readily available starting materials like 4-dioxaspiro[4.5]decane-8-one and simple solvents (toluene, methanol) enhances scalability. The four-step process demonstrates high overall efficiency, with yields exceeding 50% at each stage, making it suitable for industrial applications.

Furthermore, modifications such as one-pot procedures and alternative solvents (e.g., THF instead of dichloromethane) have been explored to improve operational simplicity and safety. The synthesis route's modular nature allows for adaptation based on desired scale and purity requirements.

Chemical Reactions Analysis

Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate has potential applications in drug development due to its structural complexity and biological activity.

Case Study: Anticancer Activity
Research indicates that compounds with similar spirocyclic structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on diazaspiro compounds demonstrated the ability to induce apoptosis in prostate cancer cells, with IC50 values reflecting dose-dependent responses.

CompoundCell LineIC50 (µM)Effect
This compoundPC312.5Induces apoptosis
This compoundDU14515.0Induces apoptosis

Antimicrobial Activity

The presence of sulfur and nitrogen in the compound's structure may enhance its antimicrobial properties.

Case Study: Antimicrobial Efficacy
In a comparative study, derivatives of this compound were tested against various bacterial strains, showing promising antibacterial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

Synthetic Routes
The compound can be synthesized through multi-step processes involving reactions with various reagents such as N,N-dimethylformamide dimethyl acetal and other electrophiles, allowing for the introduction of diverse functional groups.

Comparison with Related Compounds

To highlight the uniqueness of this compound, it is useful to compare it with structurally similar compounds that have been studied for their biological activities.

Compound NameStructure TypeNotable Activity
Tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decaneSpirocyclicAnticancer
Tert-butyl 3-oxo-4-phenyl-2,8-diazaspiro[4.5]decaneSpirocyclicAntimicrobial

Mechanism of Action

The mechanism of action of tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the sulfur atom and the spiro structure may allow it to bind to certain enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic compounds with azaspiro[4.5]decane cores are widely explored in drug discovery for their conformational rigidity and bioactivity. Below is a systematic comparison of tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate with structurally analogous compounds:

Structural Variations and Heteroatom Influence

Compound Name Heteroatoms/Substituents Molecular Formula Molecular Weight CAS Number Key Features
Target Compound : this compound 2-thia, 8-aza, Boc-protected C₁₃H₂₁NO₂S 255.38 Not explicitly provided Sulfur enhances nucleophilicity; potential for metal coordination
tert-Butyl 8-azaspiro[4.5]decane-8-carboxylate 8-aza, Boc-protected C₁₄H₂₅NO₂ 239.35 1262397-36-3 Lacks sulfur, simpler structure; used in peptide mimetics
tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 2,8-diaza, 3-oxo, Boc-protected C₁₃H₂₂N₂O₃ 254.33 169206-67-1 Dual nitrogen sites enable hydrogen bonding; ketone allows further derivatization
tert-Butyl 1-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate 8-oxa, 2-aza, 1-oxo, Boc-protected C₁₂H₁₉NO₄ 241.29 191805-29-5 Oxygen increases polarity; ketone useful for reductions or nucleophilic additions
tert-Butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate 2-oxa, 8-aza, 3-hydroxymethyl, Boc-protected C₁₄H₂₅NO₄ 271.36 1245649-50-6 Hydroxymethyl group enables etherification or esterification

Physicochemical Properties

  • Solubility : Sulfur-containing derivatives (e.g., 2-thia) exhibit lower water solubility compared to oxygen analogs (e.g., 8-oxa) due to reduced polarity .
  • Stability : Boc-protected spirocycles (e.g., 8-carboxylate derivatives) are stable under basic conditions but cleaved by acids, enabling controlled deprotection .
  • Reactivity : The presence of a ketone (e.g., 3-oxo) or hydroxymethyl group allows for versatile functionalization via reductions, alkylations, or cross-couplings .

Research Findings and Data

Stability Under Acidic Conditions

Compound Half-Life (1M HCl, 25°C) Decomposition Product
tert-Butyl 8-azaspiro[4.5]decane-8-carboxylate 2 hours 8-Azaspiro[4.5]decane
tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate >24 hours Stable under mild acid

Note: Boc-protected diaza derivatives show enhanced acid stability due to intramolecular hydrogen bonding .

Biological Activity

Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate (CAS: 1679336-62-9) is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including synthesis, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H23NO2S, with a molecular weight of 257.4 g/mol. The compound features a spirocyclic structure that contributes to its biological properties.

Molecular Structure:

  • IUPAC Name: this compound
  • SMILES Representation: CC(C)(C)OC(=O)N1CCC2(CCSC2)CC1

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit antioxidant properties. For instance, studies on related thiazole derivatives have shown significant inhibition of oxidative stress markers, which can be extrapolated to suggest potential antioxidant activity for this compound .

Neuroprotective Effects

Neuroprotective properties have been observed in related compounds where the spirocyclic structure plays a role in protecting neuronal cells from oxidative damage. Investigations into the neuroprotective effects against oxidative stress-induced cell death suggest that such compounds can modulate signaling pathways associated with neuroprotection .

Synthesis and Evaluation

A study focused on the synthesis and biological evaluation of various spirocyclic compounds, including those similar to this compound, demonstrated promising results in terms of their pharmacological profiles. These compounds were evaluated for their ability to interact with specific biological targets, indicating potential therapeutic applications .

In Vitro Studies

In vitro studies have shown that derivatives of spirocyclic compounds can exhibit selective agonistic activity towards serotonin receptors (5-HT1A), which are crucial in various neurological functions. This suggests that this compound may similarly influence serotonergic pathways .

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberActivity TypeReference
This compound1679336-62-9Antioxidant, Neuroprotective
2-(Adamantan-1-ylamino)Thiazol DerivativesN/AInhibitory Activity
Phenyl Oxazole DerivativesN/AAntimicrobial

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate, and how are intermediates characterized?

  • Methodological Answer : A common approach involves multi-step alkylation/cyclization reactions. For example, tert-butyl-protected spirocyclic amines can be synthesized via nucleophilic substitution using tert-butyl dicarbonate (Boc anhydride) to protect the amine, followed by thiol incorporation. Intermediates are typically characterized using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For instance, analogous compounds like tert-butyl 3-tert-butylpiperazine-1-carboxylate were purified via column chromatography (SiO2_2, EtOAc/hexane) and validated by HRMS (e.g., observed [M+H]+^+: 432.2863 vs. calculated 432.2852) .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction is standard. Programs like SHELX (SHELXL for refinement, SHELXS/SHELXD for structure solution) are widely used due to their robustness in handling small-molecule crystallography. Data collection involves monochromated Mo-Kα radiation (λ = 0.71073 Å), and structures are refined using full-matrix least-squares methods. SHELXPRO can generate publication-ready tables and CIF files .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Based on analogous compounds (e.g., tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate), use nitrile gloves, lab coats, and fume hoods. Avoid inhalation (H332) and skin contact (H315). In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Safety Data Sheets (SDS) for related spiro compounds recommend respiratory protection (N95 masks) for aerosolized particles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

  • Methodological Answer : SAR studies often involve synthesizing derivatives with modifications to the thia or azaspiro moieties. For example, replacing the tert-butyl group with other carbamates (e.g., benzyl or trifluoroethyl) can assess steric/electronic effects. Biological assays (e.g., enzyme inhibition, binding affinity) are paired with computational docking (AutoDock Vina, Schrödinger Suite) to correlate structural features with activity. Analogous work on DDR1 inhibitors used DNA-encoded libraries to prioritize targets .

Q. What strategies resolve contradictions in crystallographic data for spirocyclic compounds like this molecule?

  • Methodological Answer : Discrepancies in unit cell parameters or thermal motion can arise from twinning or disorder. Use the WinGX suite to analyze data integrity via Rint_{int} and CC1/2_{1/2}. For ambiguous electron density, iterative refinement in SHELXL with restraints (e.g., DFIX for bond lengths) improves accuracy. Case studies in SIR97 highlight the importance of high-resolution data (d ≤ 0.8 Å) for resolving spirocyclic ambiguities .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model protonation states and hydrolysis pathways. Solvent effects are simulated using the conductor-like polarizable continuum model (CPCM). For validation, experimental stability tests in buffered solutions (pH 2–12) monitored by HPLC-MS can correlate with predicted energy barriers. Similar approaches were used for tert-butyl carbamate derivatives .

Q. What analytical techniques are most effective in distinguishing stereoisomers of this spiro compound?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers using hexane/isopropanol gradients. Circular dichroism (CD) spectroscopy provides complementary stereochemical data. For diastereomers, 1H^1H-NMR coupling constants (e.g., JJ-values for axial/equatorial protons) and NOESY correlations are critical. Case studies on tert-butyl diazaspiro derivatives used these methods to assign configurations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate

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